N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE

Regioselective nitration Electrophilic aromatic substitution Protecting group ortho/para directing

A validated intermediate in oxolinic acid synthesis and a characterized impurity reference material for regulatory filings. Unlike non-fluorinated analogs, the TFA group enables selective deprotection (pH 1-10 stability) and distinct orienting effects in electrophilic substitutions-critical for route design and method validation. - Meets USP, EMA, JP, BP standards; SER available. - Discrete mp 117-119°C for rapid identity QC. - Essential for HPLC-UV/LC-MS impurity profiling in quinolone manufacturing.

Molecular Formula C9H6F3NO3
Molecular Weight 233.14 g/mol
CAS No. 85575-56-0
Cat. No. B029959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
CAS85575-56-0
SynonymsN-1,3-Benzodioxol-5-yl-2,2,2-trifluoro-acetamide
Molecular FormulaC9H6F3NO3
Molecular Weight233.14 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F
InChIInChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14)
InChIKeyFVXFPFROGMJLED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline: Overview & Differentiation


N-Trifluoroacetyl-3,4-(methylenedioxy)aniline (CAS 85575-56-0), systematically N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide, is a fluorinated amide derivative of 3,4-methylenedioxyaniline with molecular formula C9H6F3NO3 and molecular weight 233.14 g/mol . The compound is characterized by a benzodioxole (methylenedioxy) ring fused to a trifluoroacetyl-protected aniline nitrogen. Its melting point is 117–119 °C, and it exhibits solubility in acetone, dichloromethane, and ethyl acetate [1]. It serves as a key intermediate in the preparation of oxolinic acid, a quinolone antibacterial agent, and as a characterized reference material for impurity profiling [2].

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline: Generic Substitution Risks


The trifluoroacetyl (TFA) protecting group confers distinct chemical and physical properties that cannot be replicated by non-fluorinated analogs such as the N-acetyl derivative or by the unprotected 3,4-methylenedioxyaniline. Compared to the N-acetyl analog (N-COCH3), the TFA group exhibits a narrower pH stability range (pH 1–10 versus pH 1–12 for acetyl) and higher lability under basic conditions, enabling milder and more selective deprotection strategies [1]. The strong electron-withdrawing nature of the trifluoromethyl group alters regioselectivity in electrophilic aromatic substitution reactions—specifically, the -NHCOCF3 substituent functions as an o,p-directing group but demonstrates reverse orienting influences compared to -NHCOCH3 in certain biphenyl and fluorene systems [2]. These differences directly impact synthetic route design, impurity profile generation, and analytical method development, making direct substitution without revalidation inappropriate for regulated pharmaceutical manufacturing or analytical reference applications.

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline: Key Differentiation Evidence


Nitration Regioselectivity: TFA vs Acetyl

Nitration studies directly comparing N-trifluoroacetyl aromatic amines (Ar-NHCOCF3) with N-acetyl aromatic amines (Ar-NHCOCH3) demonstrate that while both substituents function as ortho,para-directing groups in simple phenyl systems, they exhibit reverse orienting influences in more complex biaryl systems. The -NHCOCF3 group produces a different ortho/para product distribution than -NHCOCH3 in nitrations of p-RCONH-biphenyl, 2-RCONH-fluorene, and 3-RCONH-dibenzofuran substrates [1].

Regioselective nitration Electrophilic aromatic substitution Protecting group ortho/para directing

pH Stability: Trifluoroacetyl vs Acetyl

The trifluoroacetyl (TFA) protecting group exhibits a narrower pH stability range compared to the acetyl analog. The TFA group is stable to acid but more sensitive to base, with a stability window of pH 1–10, whereas the acetyl group maintains stability across pH 1–12 [1]. This 2 pH unit difference in base sensitivity enables milder, more selective deprotection of TFA-protected amines using potassium carbonate in aqueous methanol or sodium borohydride without affecting other base-sensitive functionalities [1].

Protecting group chemistry pH stability profile Deprotection strategy

Orthogonal Selectivity in Nitrolysis: TFA vs Acetyl

In the synthesis of polynitrohexaazaisowurtzitane derivatives, the N-trifluoroacetyl group demonstrates selective stability under nitrolysis conditions compared to the N-acetyl group. The TFA group survives nitrolysis conditions that cleave the acetyl group, allowing for differential protection of amine functionalities, and can subsequently be removed hydrolytically under mild conditions [1].

Orthogonal protection strategy Nitrolysis selectivity Energetic materials synthesis

Amine Differentiation by Trifluoroacetylation

Trifluoroacetylation enables differentiation of primary, secondary, and tertiary aromatic amines in complex matrices. Under rigorous reaction conditions, primary aromatic amines form di-trifluoroacetyl derivatives (with substitution at nitrogen and a ring carbon), while secondary amines form mono-trifluoroacetyl derivatives; tertiary amines do not react [1]. Monotrifluoroacetylation alone does not distinguish between primary and secondary amines due to isomass products (e.g., aminoindans [primary] and methyl indoline [secondary] both yield mass 229 after mono-derivatization) [1].

GC-MS derivatization Amine class differentiation Coal liquid analysis

Melting Point for Identity Verification

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline exhibits a melting point of 117–119 °C . This sharp melting range, significantly higher than the unprotected 3,4-methylenedioxyaniline (liquid or low-melting solid), provides a practical quality control indicator for assessing crystallinity and batch-to-batch consistency during procurement and incoming material verification.

Melting point characterization Solid-state property Batch consistency verification

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline: Application Scenarios


Oxolinic Acid Intermediate Synthesis

This compound is a validated intermediate in the preparation of oxolinic acid, a quinolone antibacterial agent used in veterinary medicine for treating bacterial diseases in fish and shrimp [1]. As a characterized impurity reference material, it is essential for Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production of oxolinic acid, with detailed Structure Elucidation Reports (SER) available to ensure accuracy and reliability for analytical applications [2].

Orthogonal Protection in Harsh Synthesis Conditions

The documented orthogonal selectivity between N-trifluoroacetyl and N-acetyl groups under nitrolysis conditions makes this compound class valuable for synthetic sequences requiring differential amine protection [3]. The TFA group's stability under nitrolysis, combined with its facile removal via mild hydrolysis, enables protection/deprotection strategies that are not achievable with acetyl analogs. The narrower pH stability range (pH 1–10 vs pH 1–12 for acetyl) further supports orthogonal deprotection in the presence of base-stable protecting groups [4].

Impurity Profiling Reference Standard

As a highly characterized reference material complying with USP, EMA, JP, and BP regulatory standards, this compound is essential for impurity profiling in pharmaceutical quality control [2]. Its presence as a trifluoroacetylated impurity derived from 3,4-methylenedioxyaniline signals side reactions of acetylation or incomplete deprotection during synthetic steps, requiring controlled monitoring via HPLC-UV and LC-MS [2]. The discrete melting point (117–119 °C) provides a rapid identity verification method for incoming material acceptance .

GC Analysis of Aniline Derivatives

Trifluoroacetyl derivatives of aromatic amines, including this compound class, enable improved separation and determination of aniline isomers by gas chromatography [5]. The derivatization strategy is established for distinguishing primary, secondary, and tertiary aromatic amines in complex mixtures, with GC-MS analysis of the derivatized products enabling unambiguous identification in challenging matrices such as fossil fuels and coal liquids [6].

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